molecular formula C9H5Br2NO B13130109 2-Bromo-5-(2-bromophenyl)oxazole

2-Bromo-5-(2-bromophenyl)oxazole

Katalognummer: B13130109
Molekulargewicht: 302.95 g/mol
InChI-Schlüssel: GEODMAOYVVNGGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(2-bromophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with bromine atoms at the 2 and 5 positions. Oxazoles are known for their significant biological activities and are widely used in medicinal chemistry. The presence of bromine atoms enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(2-bromophenyl)oxazole typically involves the Van Leusen oxazole method and electrophilic aromatic bromination. The starting materials, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC), are subjected to cyclization and bromination reactions . The reaction conditions often include the use of solvents like tetrahydrofuran and dichloromethane, and reagents such as sodium borohydride and iodine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-(2-bromophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The reactions yield various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(2-bromophenyl)oxazole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(2-bromophenyl)oxazole involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways and molecular targets depend on the functional groups attached to the oxazole ring and the nature of the substituents.

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-1,3-oxazole
  • 5-(4-Bromophenyl)oxazole-2-propionic acid
  • 2-(3-Bromo-phenyl)-oxazole

Comparison: 2-Bromo-5-(2-bromophenyl)oxazole is unique due to the presence of two bromine atoms, which enhances its reactivity compared to other oxazole derivatives. This makes it a versatile intermediate for various synthetic applications. Additionally, its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C9H5Br2NO

Molekulargewicht

302.95 g/mol

IUPAC-Name

2-bromo-5-(2-bromophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5Br2NO/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H

InChI-Schlüssel

GEODMAOYVVNGGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.